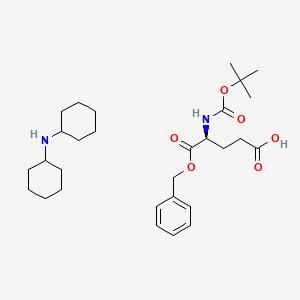

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol

Descripción general

Descripción

2-Bromo-4-methyl-benzenesulfonyl chloride is a beige solid . It has a molecular weight of 269.55 .

Molecular Structure Analysis

The molecular formula of 2-Bromo-4-methyl-benzenesulfonyl chloride is C7H6BrClO2S . The InChI representation isInChI=1S/C7H6BrClO2S/c1-5-2-3-7 (6 (8)4-5)12 (9,10)11/h2-4H,1H3 . Physical And Chemical Properties Analysis

2-Bromo-4-methyl-benzenesulfonyl chloride has a molecular weight of 269.54 g/mol . It has a computed XLogP3-AA value of 3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its exact mass and monoisotopic mass are 267.89604 g/mol . It has a topological polar surface area of 42.5 Ų and a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Synthesis and Material Science

- Preparation and Crystal Structures for Nonlinear Optics : A study by Anwar et al. (2000) demonstrated the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts through a quaternization reaction. These compounds were analyzed for their crystal structures, which are crucial for applications in second-order nonlinear optics due to their noncentrosymmetric structures. This research underscores the utility of benzenesulfonate derivatives in material science, particularly in the development of optical materials with advanced functionalities Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000.

Catalysis and Organic Reactions

- Copper-catalyzed Aminations : Research by Yasuhiro Fukudome et al. (2008) explored the copper-catalyzed 1,2-double amination of 1-halo-1-alkynes, leading to the synthesis of protected tetrahydropyrazines and related heterocyclic compounds. This study highlights the role of sulfonyl and halogenated compounds in facilitating catalytic reactions that form complex organic structures, which are valuable in pharmaceutical synthesis and materials chemistry Yasuhiro Fukudome, H. Naito, T. Hata, H. Urabe, 2008.

Pharmacological Intermediates

- Synthesis of HIV-1 Inhibitors : A study by Cheng De-ju (2015) focused on the synthesis of methylbenzenesulfonamide CCR5 antagonists, incorporating pyridine, benzenesulfonyl, and bromine atoms as active groups. This research is indicative of the utility of bromo-benzenesulfonyl derivatives in the synthesis of small molecule antagonists for HIV-1 infection prevention, showcasing the pharmacological relevance of these compounds Cheng De-ju, 2015.

Safety And Hazards

2-Bromo-4-methyl-benzenesulfonyl chloride is associated with some hazards. The safety information pictograms include GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H302 and H314 . The precautionary statements include P261, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, and P310 .

Propiedades

IUPAC Name |

2-(2-bromo-4-methylphenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSPRWNDXJZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B1383159.png)

![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)